molecular formula C15H14N4O2 B10760796 5-(4-Methoxyphenoxy)-2,4-quinazolinediamine

5-(4-Methoxyphenoxy)-2,4-quinazolinediamine

Cat. No.: B10760796
M. Wt: 282.30 g/mol
InChI Key: CPZJZAIZIMCJRC-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities. This particular compound features a methoxyphenoxy group attached to the quinazoline core, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine typically involves several steps:

Chemical Reactions Analysis

5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine can undergo various chemical reactions:

Scientific Research Applications

5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

5-(4-Methoxyphenoxy)-2,4-Quinazolinediamine can be compared with other similar compounds:

    5-(4-Methoxyphenyl)-1H-indole: This compound has a similar methoxyphenyl group but differs in its core structure, which is an indole instead of a quinazoline. It shows different biological activities and enzyme inhibition profiles.

    5-(4-Methoxyphenyl)-1H-imidazole: Another similar compound with a methoxyphenyl group, but with an imidazole core.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activities.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

5-(4-methoxyphenoxy)quinazoline-2,4-diamine

InChI

InChI=1S/C15H14N4O2/c1-20-9-5-7-10(8-6-9)21-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19)

InChI Key

CPZJZAIZIMCJRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=NC(=N3)N)N

Origin of Product

United States

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